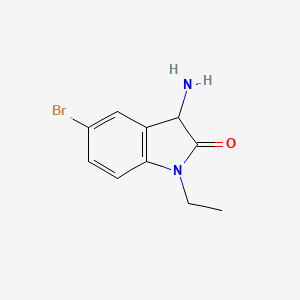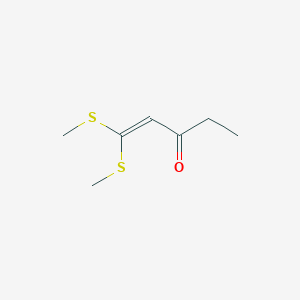![molecular formula C23H15NO5S B2687435 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 300556-23-4](/img/structure/B2687435.png)
3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant biological activities and are prevalent in many bioactive compounds as well as in synthetic drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is almost planar, with an interplanar angle between the benzothiazole and chromene ring systems .Chemical Reactions Analysis
Benzothiazole derivatives can be synthesized using a one-pot C–C and C–N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2 (1H)-one, 2-aminobenzothiazole, and aromatic aldehydes .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For instance, the yield of some derivatives can be as high as 94%, with a melting point of 334°C .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
The compound has been involved in novel synthetic methods. For instance, Kavitha et al. (2018) reported an unusual synthesis of related compounds, highlighting a novel approach for preparation via benzopyran ring opening, which could be relevant for the synthesis of your compound of interest (Kavitha, Srikrishna, Sridhar, & Aparna, 2018).
Photophysical Properties and Activation
Research by Amati et al. (2010) explored the photophysical properties of related compounds, which could provide insights into the photophysical behavior and potential applications of your compound in areas like photochemistry or material sciences (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Biological Activity
Studies like those conducted by Ramaganesh, Bodke, and Venkatesh (2010) have investigated the biological properties of structurally similar compounds. These findings can guide research into the biological or pharmacological potential of your compound (Ramaganesh, Bodke, & Venkatesh, 2010).
Antimicrobial and Cytotoxicity Applications
Research focusing on the antimicrobial activity and cytotoxicity of similar compounds has been conducted by Gomha and Khalil (2012), indicating potential applications in these areas (Gomha & Khalil, 2012).
Potential in Cancer Treatment
El-Wahab et al. (2014) synthesized a derivative with antimicrobial activity and potential application in antimicrobial polyurethane coating, demonstrating the versatile applications of similar compounds in material science and possibly in biomedicine (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Application in Material Science
Research has also delved into the application of related compounds in material science. For example, El-Wahab et al. (2011) investigated naphthofuranpyrazol derivatives of similar compounds, which could inform the potential use of your compound in new material applications (El-Wahab, Al-Fifi, Bedair, Ali, Halawa, & El-Agrody, 2011).
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Oprea1_347420 are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, benzothiazole-based compounds have been found to exhibit potent inhibitory activity against M. tuberculosis . This suggests that Oprea1_347420 may interact with enzymes or proteins involved in the metabolic pathways of this bacterium.
Cellular Effects
The cellular effects of Oprea1_347420 are likely to be diverse, given the wide range of biological activities exhibited by benzothiazole derivatives . For instance, these compounds have been found to exhibit potent anti-tubercular activity, suggesting that they may influence cell function by disrupting the cellular processes of M. tuberculosis .
Molecular Mechanism
The molecular mechanism of action of Oprea1_347420 is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzothiazole derivatives have been found to exhibit potent inhibitory activity against M. tuberculosis, suggesting that they may exert their effects by binding to and inhibiting the activity of enzymes involved in the metabolic pathways of this bacterium .
Temporal Effects in Laboratory Settings
Given the stability of benzothiazole derivatives, it is likely that Oprea1_347420 would exhibit long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given the potent biological activities exhibited by benzothiazole derivatives, it is likely that Oprea1_347420 would exhibit dose-dependent effects .
Metabolic Pathways
The metabolic pathways that Oprea1_347420 is involved in are currently unknown and would require further investigation. Given the potent inhibitory activity of benzothiazole derivatives against M. tuberculosis, it is likely that Oprea1_347420 would interact with enzymes or cofactors involved in the metabolic pathways of this bacterium .
Transport and Distribution
Given the lipophilic nature of benzothiazole derivatives, it is likely that Oprea1_347420 would be able to readily cross cell membranes and distribute throughout the cell .
Subcellular Localization
Given the lipophilic nature of benzothiazole derivatives, it is likely that Oprea1_347420 would be able to localize to various subcellular compartments .
Propiedades
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5S/c1-2-13-10-14-19(11-18(13)29-23(26)17-7-5-9-27-17)28-12-15(21(14)25)22-24-16-6-3-4-8-20(16)30-22/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMCVUCGVPYCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=CO3)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(methylsulfanyl)phenyl]-1,4-dihydropyridazin-4-one](/img/structure/B2687352.png)
![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2687353.png)

![5-bromo-2-chloro-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2687355.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea](/img/structure/B2687356.png)

![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)
![2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline](/img/structure/B2687360.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)
![2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2687365.png)


![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)

